CRX-526 Demonstrates Potent and Tunable LPS Antagonism In Vitro, Distinct from TAK-242
CRX-526 inhibits LPS-induced TNF-α production in human monocyte-derived macrophages in a concentration-dependent manner. A CRX-526:LPS weight ratio of 5:1 yields detectable inhibition, while a 50:1 ratio achieves complete blockade [1]. This quantifiable, ratio-dependent efficacy contrasts with the intracellular mechanism of TAK-242 (Resatorvid), which inhibits TLR4 signaling with IC50 values of 1.8 nM, 1.9 nM, and 1.3 nM for NO, TNF-α, and IL-6 production, respectively [2].
| Evidence Dimension | LPS-induced TNF-α release inhibition |
|---|---|
| Target Compound Data | CRX-526:LPS w/w ratio of 5:1 for detectable inhibition, 50:1 for complete blockade |
| Comparator Or Baseline | TAK-242 (Resatorvid): IC50 of 1.9 nM for TNF-α inhibition in cell-based assays |
| Quantified Difference | Different mechanisms and potency profiles; CRX-526 is an extracellular competitive antagonist, while TAK-242 is an intracellular inhibitor. |
| Conditions | Human monocyte-derived macrophages stimulated with LPS; CRX-526 pre-incubation. |
Why This Matters
For researchers studying extracellular TLR4 antagonism or requiring tunable, ratio-dependent inhibition, CRX-526 provides a unique experimental tool distinct from intracellular inhibitors.
- [1] Fort MM, et al. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease. J Immunol. 2005;174(10):6416-23. View Source
- [2] Matsunaga N, et al. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules. Mol Pharmacol. 2011;79(1):34-41. View Source
